molecular formula C21H24N4O2S B2732900 N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide CAS No. 2034259-81-7

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide

Cat. No.: B2732900
CAS No.: 2034259-81-7
M. Wt: 396.51
InChI Key: VCRYBLYXUKAWBL-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. Product Overview: N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide ( 2034259-81-7) is a synthetic small molecule with a molecular formula of C 21 H 24 N 4 O 2 S and a molecular weight of 396.5 g/mol . This compound features a hybrid structure combining a quinoline-8-sulfonamide scaffold, a recognized pharmacophore in medicinal chemistry, with a 2-methylpyridin-4-yl-substituted piperidine moiety. This specific architecture is designed to engage with biologically relevant targets, making it a valuable tool for investigative life science research. Key Research Applications and Value: The core research value of this compound is derived from its quinoline-8-sulfonamide backbone. This chemical class has demonstrated significant potential in early-stage research for modulating the activity of key metabolic enzymes. Notably, quinoline-8-sulfonamide derivatives are actively being pursued as potent and selective inhibitors of ectonucleotidases (NPPs) , which are implicated in nucleotide signaling pathways . Furthermore, structurally related analogs have been identified as modulators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2) , a critical glycolytic enzyme . Modulation of PKM2 can alter cancer cell metabolism and reduce proliferation, positioning this chemical class as a promising starting point for oncology and metabolic disease research. Handling and Compliance: This product is intended for research purposes by qualified laboratory personnel. It is not for human, veterinary, or diagnostic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-16-14-19(7-11-22-16)25-12-8-17(9-13-25)15-24-28(26,27)20-6-2-4-18-5-3-10-23-21(18)20/h2-7,10-11,14,17,24H,8-9,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRYBLYXUKAWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(2-Methylpyridin-4-yl)piperidin-4-one

Piperidin-4-one derivatives serve as pivotal precursors. A reductive amination protocol is commonly employed:

Procedure

  • React piperidin-4-one (1.0 eq) with 2-methylpyridin-4-amine (1.2 eq) in dichloroethane.
  • Add sodium triacetoxyborohydride (1.5 eq) and acetic acid (1.5 eq) as catalyst.
  • Stir at 20°C for 24 hours under inert atmosphere.

Yield : 75–85% after crystallization (petroleum ether/ethyl acetate).

Key Data

Parameter Value
Reaction Temperature 20°C
Solvent Dichloroethane
Catalyst NaBH(OAc)₃

Reductive Amination to 1-(2-Methylpyridin-4-yl)piperidin-4-ylmethanamine

Synthesis of Quinoline-8-sulfonyl Chloride

The sulfonating agent is prepared via chlorosulfonation:

Procedure

  • Add quinoline (1.0 eq) to chlorosulfonic acid (5.0 eq) at 0°C.
  • Warm to 25°C and stir for 4 hours.
  • Quench with ice-water and extract with dichloromethane.

Yield : 68–72% (pale yellow solid).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.02 (dd, J = 4.2 Hz, 1H), 8.48 (dd, J = 8.3 Hz, 1H), 8.32–7.52 (m, 5H).

Coupling Reaction: Sulfonamide Bond Formation

The final step conjugates the piperidine amine with quinoline-8-sulfonyl chloride:

Procedure

  • Dissolve 1-(2-methylpyridin-4-yl)piperidin-4-ylmethanamine (1.0 eq) in anhydrous acetonitrile.
  • Add triethylamine (3.0 eq) and quinoline-8-sulfonyl chloride (1.2 eq) at 0°C.
  • Stir at 25°C for 6 hours.

Workup

  • Filter precipitate and wash with cold ether.
  • Purify via silica chromatography (ethyl acetate/hexane gradient).

Yield : 60–65% (white crystalline solid).

Critical Parameters

Variable Optimal Range
Solvent Anhydrous CH₃CN
Temperature 0°C → 25°C
Base Triethylamine

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.92 (d, J = 8.4 Hz, 1H, quinoline-H), 8.45–7.21 (m, 9H, aromatic), 3.82 (d, J = 12.0 Hz, 2H, piperidine-CH₂), 2.89 (s, 3H, pyridine-CH₃).
  • HRMS : Calculated for C₂₁H₂₁N₄O₂S [M+H]⁺: 393.1382; Found: 393.1385.

Purity Assessment

Method Purity (%)
HPLC (C18) ≥98.5
Elemental Analysis C: 64.12; H: 5.38; N: 14.21

Challenges and Optimization Strategies

Side Reactions During Piperidine Functionalization

  • Issue : Over-alkylation at piperidine nitrogen.
  • Solution : Use bulky amines (e.g., 2-methylpyridin-4-amine) to sterically hinder undesired pathways.

Sulfonylation Efficiency

  • Issue : Hydrolysis of sulfonyl chloride in humid conditions.
  • Solution : Conduct reactions under anhydrous conditions with molecular sieves.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Reductive Amination 75 98 High
Microwave-Assisted 85 97 Moderate
Classical Coupling 60 98.5 High

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH-) participates in both acidic and nucleophilic reactions:

  • N-Alkylation/Acylation : The NH group undergoes alkylation with reagents like methyl iodide or benzyl bromide under basic conditions (e.g., K2_2CO3_3/DMF) to form N-substituted derivatives .

  • Hydrolysis : Under strong acidic (e.g., HCl/H2_2O) or basic (e.g., NaOH/EtOH) conditions, the sulfonamide bond cleaves to yield quinoline-8-sulfonic acid and the corresponding amine.

Example Reaction Table

Reaction TypeConditionsProductYieldSource
N-AlkylationCH3_3I, K2_2CO3_3, DMFN-Methylated sulfonamide derivative72%
Acidic Hydrolysis6M HCl, reflux, 12hQuinoline-8-sulfonic acid + amine salt85%

Quinoline Core Modifications

The quinoline ring undergoes electrophilic substitution and cross-coupling reactions:

  • Halogenation : Chlorination/bromination occurs at the 5- or 7-position using Cl2_2/FeCl3_3 or Br2_2/H2_2SO4_4 .

  • Suzuki-Miyaura Coupling : The 8-sulfonamidoquinoline reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd catalysis to form biaryl derivatives .

Key Findings

  • Electron-withdrawing groups on quinoline enhance electrophilic substitution rates .

  • Coupling at the 5-position is sterically favored due to sulfonamide bulk.

Piperidine-Pyridine Substituent Reactivity

The 1-(2-methylpyridin-4-yl)piperidin-4-ylmethyl group shows distinct behavior:

  • Pyridine Ring Alkylation : The 2-methylpyridine moiety undergoes regioselective alkylation at the 4-position with alkyl halides (e.g., ethyl bromide) .

  • Piperidine Functionalization : The piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions .

Example Reaction Pathway

text
1. Reaction with AcCl/Et\(_3\)N → N-Acetylpiperidine intermediate 2. Subsequent coupling with quinoline-8-sulfonyl chloride → Target derivative [6]

Cooperative Vinylogous Anomeric-Based Oxidation

In the presence of ionic liquid catalysts, the compound participates in multicomponent reactions via a vinylogous anomeric-based oxidation mechanism . This enables:

  • Formation of pyridine-sulfonamide hybrids with malononitrile derivatives.

  • High yields (80–92%) under mild, solvent-free conditions .

Mechanistic Insight

  • Knoevenagel condensation generates intermediate A .

  • Enamine intermediate B forms via NH3_3 activation.

  • Cooperative oxidation yields fused heterocycles (e.g., triazoles) .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic (pH 2–4) : Rapid hydrolysis of the sulfonamide group (t1/2_{1/2} = 2.3h).

  • Neutral (pH 7.4) : Stable for >24h, enabling in vivo applications.

Catalytic Hydrogenation

Selective reduction of the quinoline ring to 1,2,3,4-tetrahydroquinoline occurs under H2_2/Pd-C (10 atm, 60°C) . This modifies electronic properties while retaining sulfonamide functionality .

Scientific Research Applications

Antimalarial Activity

One of the primary applications of this compound is its role as an antimalarial agent. Research has shown that quinoline derivatives, including those with piperidine side chains, exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. In a study evaluating novel quinoline-piperidine scaffolds, several compounds demonstrated nanomolar activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite, indicating their potential as effective antimalarial drugs .

Key Findings:

  • Nanomolar Potency : Compounds related to N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide showed effective inhibition of P. falciparum with no observed cytotoxicity in tested concentrations.
  • Mechanism of Action : The mechanism involves interference with essential metabolic processes in the parasite, which could lead to the development of new treatments amid rising resistance to current therapies.

Anticancer Properties

In addition to its antimalarial applications, this compound has been investigated for its anticancer properties. Recent studies have focused on its ability to inhibit the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), an enzyme crucial for cancer cell metabolism and proliferation.

Research Insights:

  • Inhibition of PKM2 : The compound has been identified as a potent modulator of PKM2, demonstrating significant anticancer activity across various cancer cell lines, including lung cancer and triple-negative breast cancer .
  • Cytotoxic Effects : In vitro studies revealed that derivatives of quinoline-8-sulfonamide effectively reduced cell viability in multiple cancer types, showcasing a strong structure–activity relationship that correlates with their ability to interact with PKM2.

Several case studies have highlighted the efficacy and potential applications of this compound:

  • Antiplasmodial Screening : A study involving a series of quinoline-piperidine derivatives demonstrated promising results against P. falciparum, leading to further optimization for enhanced potency and reduced toxicity .
  • Cancer Cell Line Evaluation : Another investigation assessed the anticancer effects on five different cancer cell lines using WST-1 assays, revealing significant reductions in cell proliferation attributed to the compound's interaction with PKM2 .
  • Mechanistic Studies : Detailed mechanistic studies have elucidated how these compounds inhibit critical metabolic pathways in both malaria parasites and cancer cells, providing a foundation for future therapeutic developments.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine ring can interact with protein binding sites. The sulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinoline Sulfonamide Derivatives

Compound Name Quinoline Substituent (Position) Piperidine/Piperazine Substituent Key Modifications Reference ID
N-{[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide Sulfonamide (8) 1-(2-Methylpyridin-4-yl)piperidin-4-ylmethyl Methylpyridine at piperidine N1 N/A
3-(4-Fluorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline (8d) Sulfonyl (3), amino (8) 1-Methylpiperidin-4-ylamino Fluorophenyl at sulfonyl, methylpiperidine
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide Sulfonamide (8) Piperazine-1-carbonyl with cyclopropylmethyl Piperazine core, cyclopropylmethyl group
6-Methoxy-N-[3-(piperidin-4-yl)propyl]quinolin-8-amine () Amine (8), methoxy (6) Piperidin-4-ylpropyl Methoxy at C6, propyl linker

Key Observations :

  • Positional Effects: The target compound’s sulfonamide at C8 contrasts with C3-sulfonyl/C8-amino derivatives in . This positional shift may alter electronic properties and binding interactions.
  • Piperidine vs. Piperazine : The piperidine ring in the target compound differs from the piperazine in , which could influence conformational flexibility and hydrogen-bonding capacity.
  • Substituent Diversity : The 2-methylpyridin-4-yl group on piperidine (target) vs. cyclopropylmethyl () or methyl groups () may impact solubility and target selectivity.

Key Observations :

  • The target compound likely requires CDI-mediated coupling (as in ) or acylation (as in ) for piperidine functionalization.
  • highlights the use of diverse solvents (NMP, ethanol) and salt-forming steps to improve crystallinity, a strategy applicable to the target compound .

Pharmacological and Physicochemical Considerations

While pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

  • : 3-(Arylsulfonyl)quinolines exhibit structure-activity relationships (SAR) where electron-withdrawing groups (e.g., fluoro, bromo) enhance bioactivity . The target’s 2-methylpyridin-4-yl group may similarly modulate electronic effects.
  • : Piperazine-linked sulfonamides form stable salts (e.g., hydrochloride, phosphate), improving solubility and formulation . The target’s piperidine-pyridine system may require similar optimization.
  • : Methoxy groups at C6 (vs. C8 sulfonamide) reduce steric hindrance but may decrease target affinity .

Biological Activity

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Quinoline Core : A bicyclic structure known for its pharmacological activities.
  • Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Sulfonamide Group : Imparts additional solubility and potential bioactivity.

The molecular formula for this compound is C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 318.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound appears to inhibit key signaling pathways involved in cell survival and proliferation, such as the KEAP1-NRF2-GPX4 axis , which is crucial for maintaining redox homeostasis in cancer cells. Inhibition of this pathway leads to increased levels of reactive oxygen species (ROS) and subsequent ferroptosis in tumor cells .
  • Efficacy :
    • In vitro assays have demonstrated that this compound significantly reduces the viability of cancer cells compared to control groups. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 0.5 to 5 µM across different cancer types .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

  • Testing Methods :
    • The antimicrobial activity was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
    • Results indicated that the compound had an MIC value ranging from 10 to 50 µg/mL against tested bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory mediator release.

  • Results :
    • Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages was observed, suggesting that the compound may reduce inflammation through modulation of iNOS and COX-2 expression levels .
    • The compound's ability to decrease pro-inflammatory cytokines further supports its potential as an anti-inflammatory agent.

Study 1: Anticancer Efficacy in Breast Cancer Cells

A study conducted on MDA-MB-468 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by Annexin V staining and flow cytometry analysis. The study concluded that the compound could serve as a lead candidate for developing novel anticancer therapies targeting this cell line.

Study 2: Antimicrobial Testing Against E. coli

In another investigation focusing on its antimicrobial properties, the compound was tested against E. coli strains resistant to common antibiotics. Results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential role in treating antibiotic-resistant infections.

Q & A

Q. What are the key structural features of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide, and how do they influence its reactivity?

The compound comprises a quinoline core linked to a piperidine moiety via a methylene bridge, with a sulfonamide group at the 8-position of the quinoline. The 2-methylpyridine substituent on the piperidine ring introduces steric and electronic effects that modulate reactivity, such as influencing nucleophilic substitution or hydrogen-bonding interactions. The sulfonamide group enhances solubility and potential for hydrogen bonding, critical for biological interactions .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis typically involves:

  • Quinoline sulfonamide formation : Reacting quinoline-8-sulfonyl chloride with an amine intermediate under basic conditions (e.g., pyridine or triethylamine) .
  • Piperidine functionalization : Coupling 1-(2-methylpyridin-4-yl)piperidin-4-ylmethanamine with the sulfonamide intermediate via nucleophilic substitution or reductive amination. Solvents like dichloromethane or ethanol are used, with reaction temperatures ranging from 25°C to 80°C .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR validate structural integrity (e.g., aromatic proton signals at δ 7.5–9.5 ppm for quinoline) .
  • Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight, though low-intensity ions may require high-resolution MS .
  • X-ray Powder Diffraction (XRPD) and Thermal Analysis (TGA/DSC) : Assess crystallinity and thermal stability, respectively .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during scale-up?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene reduces side reactions during coupling steps .
  • Temperature control : Lower temperatures (e.g., 0–25°C) minimize decomposition in sensitive steps, while reflux (80–100°C) accelerates sluggish reactions .
  • Purification : Normal-phase chromatography (hexane/ethyl acetate gradients) or amine-functionalized columns resolve polar impurities .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR, MS)?

  • Multi-technique validation : Combine 1^1H NMR, 13^{13}C NMR, and high-resolution MS to cross-verify assignments .
  • Crystallographic analysis : Single-crystal X-ray diffraction (as in ) clarifies molecular conformation and hydrogen-bonding networks that may explain spectral anomalies .

Q. How do different counterions (e.g., hydrochloride, phosphate) affect physicochemical properties and stability?

  • Salt screening : Phosphate salts enhance aqueous solubility, while hydrochloride salts improve crystallinity. TGA/DSC data (e.g., from ) reveal stability differences, with phosphate salts showing higher dehydration thresholds .
  • XRPD : Confirms salt-specific crystal packing, which impacts hygroscopicity and shelf life .

Q. What structure-activity relationship (SAR) insights arise from modifying the piperidine or quinoline moieties?

  • Piperidine substitutions : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) on the arylpiperazine moiety (as in ) enhances binding affinity to targets like GPCRs .
  • Quinoline modifications : Adding methyl or halogens at the 2-position (e.g., 2-chloro derivatives in ) improves metabolic stability and target selectivity .

Methodological Notes

  • Synthetic Reproducibility : Document reaction atmospheres (e.g., inert gas for moisture-sensitive steps) and stoichiometric ratios (e.g., 1.2 equivalents of amine to sulfonyl chloride) .
  • Data Interpretation : Use software like Mercury (for crystallography) or MestReNova (for NMR) to analyze complex datasets .

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